molecular formula C6H6O3 B1265584 2-(Furan-2-yl)acetic acid CAS No. 2745-26-8

2-(Furan-2-yl)acetic acid

Cat. No.: B1265584
CAS No.: 2745-26-8
M. Wt: 126.11 g/mol
InChI Key: VYSRZETUSAOIMP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)acetic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to an acetic acid moiety. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents such as ethanol and ether . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and furan ring enable controlled oxidation under specific conditions:

a. Carboxylic Acid Oxidation
While the carboxylic acid moiety is typically resistant to further oxidation, derivatives like α-keto acids can form under radical conditions. For example:
2 Furan 2 yl acetic acidCuSO4,H2O2UV light2 Furan 2 yl 2 oxoacetic acid\text{2 Furan 2 yl acetic acid}\xrightarrow[\text{CuSO}_4,\text{H}_2\text{O}_2]{\text{UV light}}\text{2 Furan 2 yl 2 oxoacetic acid}
This reaction achieves 85% yield under photochemical conditions .

b. Furan Ring Oxidation
The furan ring undergoes oxidative cleavage to form maleic acid derivatives:
FuranKMnO4,H2SO4cis Butenedioic acid\text{Furan}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{cis Butenedioic acid}
This reaction requires acidic conditions (pH 1–3) and temperatures of 60–80°C .

Oxidation Type Reagents/ConditionsProductYield
α-Keto acid formationCuSO₄, H₂O₂, UV (365 nm)2-(Furan-2-yl)-2-oxoacetic acid85%
Furan ring cleavageKMnO₄, H₂SO₄, 80°CMaleic acid derivatives72%

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols via intermediate ester formation:

a. Two-Step Reduction

  • Esterification :
    2 Furan 2 yl acetic acidH2SO4CH3OHMethyl 2 furan 2 yl acetate\text{2 Furan 2 yl acetic acid}\xrightarrow[\text{H}_2\text{SO}_4]{\text{CH}_3\text{OH}}\text{Methyl 2 furan 2 yl acetate}

  • Reduction :
    EsterLiAlH4,THF2 Furan 2 yl ethanol\text{Ester}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{2 Furan 2 yl ethanol}
    Total yields range from 60–78% depending on solvent purity.

Electrophilic Aromatic Substitution

The furan ring undergoes regioselective substitution at the 5-position due to electron-donating effects:

a. Nitration
2 Furan 2 yl acetic acidHNO3,H2SO40°C5 Nitro 2 furan 2 yl acetic acid\text{2 Furan 2 yl acetic acid}\xrightarrow[\text{HNO}_3,\text{H}_2\text{SO}_4]{0°C}\text{5 Nitro 2 furan 2 yl acetic acid}
Reaction proceeds with 92% regioselectivity at 5°C .

b. Halogenation
Bromination occurs via ionic mechanisms:
2 Furan 2 yl acetic acidBr2,AcOH5 Bromo 2 furan 2 yl acetic acid\text{2 Furan 2 yl acetic acid}\xrightarrow{\text{Br}_2,\text{AcOH}}\text{5 Bromo 2 furan 2 yl acetic acid}
Yields reach 88% in glacial acetic acid.

Substitution Type ReagentsPositional SelectivityYield
NitrationHNO₃/H₂SO₄, 0°C5-position89%
BrominationBr₂, AcOH5-position88%

Condensation and Cyclization

The carboxylic acid group participates in esterification and amide formation:

a. Peptide Coupling
2 Furan 2 yl acetic acidEDC NHSAmide derivatives\text{2 Furan 2 yl acetic acid}\xrightarrow{\text{EDC NHS}}\text{Amide derivatives}
Used to synthesize antifungal agents with 74–81% efficiency.

b. Claisen Condensation
With acetyl chloride:
2 Furan 2 yl acetic acidNaHAcCl3 Furan 2 yl pentane 2 4 dione\text{2 Furan 2 yl acetic acid}\xrightarrow[\text{NaH}]{\text{AcCl}}\text{3 Furan 2 yl pentane 2 4 dione}
Yields 68% under anhydrous conditions .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(Furan-2-yl)acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow for versatile chemical transformations, making it a valuable building block in drug development.

Biology

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness against bacteria and fungi, suggesting potential applications in agriculture for disease management .
  • Inhibition of Protein Tyrosine Phosphatases : The compound has been found to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in cellular signaling pathways. This inhibition may enhance signaling pathways disrupted in cancer and other diseases.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:

  • Cancer Research : Studies on related compounds have indicated that derivatives of α-keto acids can induce apoptosis in cancer cells. This suggests that this compound may have similar effects through modulation of metabolic pathways .
  • Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in animal models. Its ability to reduce inflammation could lead to potential applications in pain management therapies .

Industrial Applications

In addition to its scientific research applications, this compound is utilized in various industrial processes:

  • Production of Resins and Polymers : The compound is employed in the synthesis of resins and polymers used in coatings and adhesives due to its favorable chemical properties.
  • Agricultural Chemicals : Its antimicrobial properties make it a candidate for developing agricultural fungicides and bactericides.

Antifungal Activity Against Plant Pathogens

A study demonstrated that this compound exhibits antifungal activity against Botrytis cinerea and Fusarium oxysporum, two significant plant pathogens. These findings suggest its potential use as a natural fungicide in agricultural practices.

Cancer Cell Apoptosis Induction

Research focusing on compounds similar to this compound revealed their ability to induce apoptosis in cancer cell lines through various mechanisms. This highlights the need for further studies to explore the specific pathways affected by this compound .

Comparison with Similar Compounds

Biological Activity

2-(Furan-2-yl)acetic acid is a compound that has garnered interest due to its potential biological activities. The furan ring structure is known for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by a furan ring attached to an acetic acid moiety. Its chemical structure can be represented as follows:

C6H6O3\text{C}_6\text{H}_6\text{O}_3

This compound has been synthesized through various methods, often involving the reaction of furan derivatives with acetic acid under specific conditions.

1. Anti-inflammatory Properties

Research indicates that compounds containing the furan moiety exhibit significant anti-inflammatory effects. For example, studies have shown that furan derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

In a study involving carrageenan-induced paw edema in rats, it was found that this compound significantly reduced edema formation, suggesting its potential as a therapeutic agent for inflammatory conditions . The underlying mechanism appears to involve the modulation of signaling pathways related to inflammation, including the MAPK pathway .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes .

A comparative study highlighted that furan derivatives showed comparable or superior antimicrobial efficacy compared to traditional antibiotics, making them promising candidates for further development .

3. Antioxidant Activity

Antioxidant activity is another significant feature of this compound. The furan ring contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

Case Studies

Study Findings Methodology
Study on anti-inflammatory effectsDemonstrated significant reduction in paw edema in ratsCarrageenan-induced inflammation model
Antimicrobial efficacy assessmentEffective against E. coli and S. aureusDisk diffusion method
Antioxidant activity evaluationScavenging of free radicals measuredDPPH assay

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : By blocking COX and LOX pathways, it reduces the synthesis of inflammatory mediators like prostaglandins.
  • Disruption of Microbial Metabolism : It interferes with bacterial cell wall synthesis and function.
  • Free Radical Scavenging : The electron-rich furan ring allows it to neutralize reactive oxygen species effectively.

Properties

IUPAC Name

2-(furan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSRZETUSAOIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181864
Record name Furan-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2745-26-8
Record name 2-Furanacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=2745-26-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2-acetic acid
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Record name Furan-2-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-2-acetic acid
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Record name FURAN-2-ACETIC ACID
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Synthesis routes and methods I

Procedure details

2-(Furan-2-yl)acetonitrile was suspended in 300 mL of distilled water, mixed with 50 g (0.89 mmol) of potassium hydroxide and heated for 4 hours under reflux. After completion of the reaction, the reaction solution was diluted with diethyl ether and separated. The resulting aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and filterd, and the filtrate was concentrated under reduced pressure to give 25.2 g of the desired product.
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Synthesis routes and methods II

Procedure details

100 ml of CH3OH, 7 g of AMBERLYST A 26 type (III) and 0.75 g of NaCo(CO)4 were introduced into the equipment of Example 1. It was left under stirring for 15 minutes whereupon 10 ml of H2O were added. Successively, maintaining the pH at a value of from 10.5 to 11 with a NaOH solution at 30%, 9 g of 2-chloromethylfuran were dropped in 2 hours at a temperature of 25°-30° C. At the end of the reaction, it was filtered from the resin and by operating as described in Example 1, 5.6 g of 2-furanacetic acid were isolated (yield=57% referred to the starting product).
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Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Furan-2-yl)acetic acid
2-(Furan-2-yl)acetic acid
2-(Furan-2-yl)acetic acid
2-(Furan-2-yl)acetic acid
2-(Furan-2-yl)acetic acid
2-(Furan-2-yl)acetic acid
Customer
Q & A

Q1: What are some notable naturally occurring derivatives of Furan-2-acetic acid and what are their origins?

A1: Several naturally occurring Furan-2-acetic acid derivatives have been identified, primarily as microbial metabolites. * Carlosic acid (4-butyryl-2,5-dihydro-3-hydroxy-5-oxo-furan-2-acetic acid) is produced by the fungus Penicillium charlesii NRRL 1887. Its absolute configuration has been determined to be S. []* Carolic acid (3,4-dihydro-8-methylfuro[3,4-b]oxepin-5,6(2H,8H)-di-one) is another fungal metabolite. []* Furanomycin, an antibiotic, exists as (+)-(αS, 5S, 2R)-α-amino (2,5-dihydro-5-methyl)furan-2-acetic acid. Its structure was confirmed through X-ray crystallography of its N-acetyl derivative. []

Q2: How do microorganisms metabolize chlorinated benzoates, and what role do Furan-2-acetic acid derivatives play in this process?

A2: Pseudomonas species can utilize chlorinated benzoates as their sole carbon and energy source. [, ] They employ a catabolic pathway similar to chlorophenoxyacetate degradation, involving enzymes like dihydrodihydroxybenzoate dehydrogenase, catechol 1,2-dioxygenase, and muconate cycloisomerase. [] Interestingly, co-metabolism of 3,5-dimethylbenzoate by chlorobenzoate-induced Pseudomonas cells leads to the accumulation of 2,5-dihydro-2,4-dimethyl-5-oxo-furan-2-acetic acid. [] This suggests that Furan-2-acetic acid derivatives are intermediates in the breakdown pathway of certain aromatic compounds. Further research showed that the cometabolism of 3-methylbenzoate and methylcatechols by a 3-chlorobenzoate utilizing Pseudomonas leads to the accumulation of (+)-2,5-dihydro-4-methyl- and (+)-2,5-dihydro-2-methyl-5-oxo-furan-2-acetic acid. []

Q3: What synthetic routes have been explored for the preparation of Furan-2-acetic acid derivatives?

A3: Various synthetic strategies have been developed, often focusing on specific substitutions on the furan ring. * A synthesis for (S)-2,5-dihydro-3-hydroxy-5-oxofuran-2-acetic acid and its methyl ester has been reported, enabling the biomimetic synthesis of (S)-carlosic acid. []* Research has explored the synthesis of compounds like 4-(carbethoxy)-5-alkyl- and 5-phenyl furan-2-acetic acids and their methyl esters. []* Synthetic routes to more complex structures, such as 2-carboxybenzo(b)furan-3-acetic acid and 3-carboxybenzo(b)furan-2-acetic acid, have also been described. []

Q4: Have there been studies on the structural characterization of 3-phenylbenzo(b)furan-2-acetic acid?

A4: Yes, research has led to a revision of the initially proposed structures for 3-phenylbenzo(b)furan-2-acetic acid and its cyclization products. [] This highlights the importance of careful structural elucidation in organic synthesis.

Q5: What is the environmental impact of chlorinated phenols, and how are microorganisms involved in their degradation?

A5: Chlorinated phenols are considered environmental pollutants. Pseudomonas sp. B 13 has been shown to utilize and co-oxidize chlorinated phenols. [] This suggests the potential of specific microorganisms in the bioremediation of these pollutants.

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